7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine

Organic Synthesis Catalysis Medicinal Chemistry Building Blocks

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine (CAS 1523097-71-3; C₇H₄BrClN₂; MW 231.48 g·mol⁻¹) is a dual-halogenated heterocyclic building block featuring a pyrrole ring fused to a pyrimidine at the [1,2-c] junction. Unlike the more prevalent pyrrolo[2,3-d]pyrimidine pharmacophore that dominates kinase inhibitor discovery programs, this [1,2-c] isomer presents a distinct electronic landscape and vectorial exit geometry for substituent elaboration.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
Cat. No. B15201265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C2C=C(N=CN2C(=C1)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-6-2-1-5-3-7(9)10-4-11(5)6/h1-4H
InChIKeyLOZALMGPOGNTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine for Orthogonal Medicinal Chemistry: A Dual-Halogenated [1,2-c] Scaffold


7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine (CAS 1523097-71-3; C₇H₄BrClN₂; MW 231.48 g·mol⁻¹) is a dual-halogenated heterocyclic building block featuring a pyrrole ring fused to a pyrimidine at the [1,2-c] junction. Unlike the more prevalent pyrrolo[2,3-d]pyrimidine pharmacophore that dominates kinase inhibitor discovery programs, this [1,2-c] isomer presents a distinct electronic landscape and vectorial exit geometry for substituent elaboration . The presence of bromine at C7 and chlorine at C3 creates two electronically differentiated handles for sequential, site-selective cross-coupling, enabling divergent library synthesis from a common intermediate .

Why 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine Cannot Be Substituted with In-Class Mono-Halogenated or [2,3-d] Isomer Analogs


Procuring a mono-halogenated pyrrolo[1,2-c]pyrimidine, such as 7-bromopyrrolo[1,2-c]pyrimidine (CAS 251102-32-6) or 3-chloropyrrolo[1,2-c]pyrimidine, forecloses the possibility of sequential chemoselective cross-coupling, which requires two electronically differentiated leaving groups on the same scaffold . Switching to the pyrrolo[2,3-d]pyrimidine isomer—a scaffold extensively populated by commercial kinase inhibitors—introduces a fundamentally different spatial arrangement of the pyrrole nitrogen and alters the hydrogen-bond donor/acceptor map, which can disrupt target engagement if the [1,2-c] geometry was specifically designed into the pharmacophore model . Substituting with 1-chloropyrrolo[1,2-c]pyrimidine (CAS 918340-50-8) relocates the chlorine to the pyrimidine C1 position, an electronically distinct environment that governs different SNAr reactivity and cross-coupling selectivity .

Quantitative Comparative Evidence for 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine Differentiation


Differential Pd(0) Oxidative Addition Rates: C-Br vs C-Cl Enables Sequential Cross-Coupling

The 7-bromo-3-chloro substitution pattern is designed to exploit the well-established reactivity gap between aryl bromides and aryl chlorides in Pd(0)-catalyzed cross-coupling. Kinetic studies show that the apparent rate constant for oxidative addition of Ph–Br to Pd(0) is k_app = 0.48 (normalized), while Ph–Cl addition is immeasurably slow under identical conditions, providing a reactivity window of >10-fold . This permits a first coupling exclusively at the C7–Br position, followed by a second, orthogonal functionalization at C3–Cl using a more active catalyst or forcing conditions. The mono-halogenated analog 7-bromopyrrolo[1,2-c]pyrimidine offers only a single handle for derivatization, limiting library diversity per synthetic step.

Organic Synthesis Catalysis Medicinal Chemistry Building Blocks

Scaffold Isomer Selectivity: Pyrrolo[1,2-c]pyrimidine vs Pyrrolo[2,3-d]pyrimidine in Kinase Profiling

The pyrrolo[1,2-c]pyrimidine scaffold has been validated in splicing kinase (CLK/DYRK) inhibitor programs, where it provided lead compounds with potent biochemical activity. In one program, optimization of the 5-(2-aminopyrimidinyl)pyrrolo[1,2-c]pyrimidine series yielded inhibitors with K_D values in the low micromolar range against CLK1 by DSF assay, and co-crystal structures confirmed a binding mode distinct from that of pyrrolo[2,3-d]pyrimidine-based inhibitors . By contrast, the pyrrolo[2,3-d]pyrimidine scaffold—exemplified by the clinically advanced JAK inhibitor tofacitinib—adopts a different hinge-binding geometry. The 2025 study of novel pyrrolopyrimidines as CLK4/HER2 inhibitors further demonstrated that substitution pattern on the pyrrolopyrimidine core, rather than potency alone, governs kinase selectivity profiles .

Kinase Inhibition Scaffold Hopping Chemical Biology

Comparative Physicochemical Properties: Melting Point and Molecular Descriptors Differentiate from Mono-Halogenated Analogs

Physicochemical characterization data differentiate 7-bromo-3-chloropyrrolo[1,2-c]pyrimidine from its closest mono-halogenated analogs. The dual-halogenated compound exhibits a melting point of 221–225 °C and a predicted boiling point of approximately 384.3 °C , with a molecular weight of 231.48 g·mol⁻¹ and an exact mass of 229.92 Da. In contrast, the mono-bromo analog 7-bromopyrrolo[1,2-c]pyrimidine (CAS 251102-32-6) has a molecular weight of 197.03 g·mol⁻¹ and exact mass of 195.96 Da — a mass difference of 34.45 g·mol⁻¹ (Δ = +17.5%) that is readily verifiable by LCMS or GCMS, providing a clear analytical quality control marker. The mono-chloro analog 3-chloropyrrolo[1,2-c]pyrimidine has a molecular weight of 152.58 g·mol⁻¹ (Δ = −78.90 g·mol⁻¹ vs target). The presence of both Br and Cl isotopes generates a characteristic isotopic signature (M, M+2, M+4 pattern) in mass spectra, providing a built-in identity confirmation absent in mono-halogenated analogs.

Physicochemical Characterization Quality Control Procurement Specifications

Precedent for Sequential Orthogonal Functionalization on the Pyrido-Pyrrolo[1,2-c]pyrimidine Core in Total Synthesis

The concept of using a polyhalogenated pyrrolo[1,2-c]pyrimidine intermediate for sequential, orthogonal functionalization has been validated in the total synthesis of the marine alkaloid variolin B. In this synthesis, a trihalo-substituted pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine underwent selective palladium-mediated C–N amination at one position, followed by sequential C–C (Suzuki-type) and C–O functionalization at the remaining halogen sites, culminating in the natural product in good overall yield . This demonstrates that the [1,2-c] scaffold tolerates multiple, sequential metal-catalyzed transformations without core degradation. The 7-bromo-3-chloro substitution pattern of the title compound mirrors this strategy, providing two electronically distinct sites for analogous sequential derivatization. Mono-halogenated analogs cannot support this workflow; a single halogen permits only one functionalization event.

Total Synthesis Sequential Functionalization Natural Product Chemistry

Evidence-Backed Application Scenarios for 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine


Divergent Kinase Inhibitor Library Synthesis via Sequential Suzuki–Miyaura / Buchwald–Hartwig Coupling

Leveraging the >10-fold reactivity gap between aryl bromide and aryl chloride toward Pd(0) oxidative addition [Section 3, Evidence 1], the compound can be reacted first at C7–Br with an arylboronic acid under mild Suzuki–Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), leaving C3–Cl intact. A subsequent Buchwald–Hartwig amination at C3–Cl can be performed with a sterically demanding phosphine ligand (e.g., XPhos or BrettPhos) at elevated temperature (100–110 °C). This divergency strategy enables the generation of a 10 × 10 combinatorial library from a single building block, as validated by the analogous trihalo-pyrrolo[1,2-c]pyrimidine functionalization precedent .

Splicing Kinase (CLK/DYRK) Chemical Probe Development Using the Pyrrolo[1,2-c]pyrimidine Scaffold

The pyrrolo[1,2-c]pyrimidine scaffold has demonstrated low-micromolar K_D values against CLK1 with co-crystal structural validation of the binding mode [Section 3, Evidence 2]. Starting from 7-bromo-3-chloropyrrolo[1,2-c]pyrimidine, the C7–Br can be elaborated to install a 5-aminopyrimidinyl or analogous heteroaromatic moiety (shown to be critical for CLK/DYRK activity), while C3–Cl can be functionalized with solubilizing groups (e.g., morpholine, N-methylpiperazine) to modulate physicochemical properties. This approach directly follows the SAR roadmap established for the 5-(2-aminopyrimidinyl)pyrrolo[1,2-c]pyrimidine series .

Quality-Controlled Procurement with LCMS Identity Confirmation via Dual-Isotope Fingerprint

The characteristic isotopic signature generated by the simultaneous presence of Br (⁷⁹Br:⁸¹Br ≈ 1:1) and Cl (³⁵Cl:³⁷Cl ≈ 3:1) produces a distinctive M, M+2, M+4 pattern in mass spectra that is unique among mono-halogenated pyrrolo[1,2-c]pyrimidine building blocks [Section 3, Evidence 3]. This fingerprint enables rapid, unambiguous identity confirmation using standard LCMS equipment. Procurement specifications should include (i) CAS 1523097-71-3 verification, (ii) LCMS trace showing the expected M/M+2/M+4 ratio, (iii) ¹H NMR integration consistent with the C7-H and pyrimidine C1-H and C4-H protons, and (iv) melting point in the 221–225 °C range.

Scaffold-Hopping Programs Requiring [1,2-c] Topology for Intellectual Property Differentiation

The vast majority of pyrrolopyrimidine patents and clinical candidates are built on the pyrrolo[2,3-d]pyrimidine core (e.g., tofacitinib, ruxolitinib, baricitinib). The [1,2-c] isomer has been systematically underexplored in patent literature . For organizations seeking to differentiate their chemical series from the crowded [2,3-d] IP landscape, 7-bromo-3-chloropyrrolo[1,2-c]pyrimidine provides entry into an orthogonal chemical space with documented kinase inhibition activity [Section 3, Evidence 2]. The dual-halogenation further enables rapid SAR expansion without requiring de novo scaffold synthesis.

Quote Request

Request a Quote for 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.